molecular formula C19H39NO B1619118 Octadecanamide, N-methyl- CAS No. 20198-92-9

Octadecanamide, N-methyl-

Cat. No.: B1619118
CAS No.: 20198-92-9
M. Wt: 297.5 g/mol
InChI Key: HNUFCQUTJXHEPI-UHFFFAOYSA-N
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Description

Octadecanamide, N-methyl- is a fatty amide derived from octadecanoic acid, commonly known as stearic acid. It is a long-chain amide with a molecular formula of C19H39NO. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant and in the production of cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecanamide, N-methyl- can be synthesized through the reaction of octadecanoic acid with methylamine. The reaction typically involves heating octadecanoic acid with an excess of methylamine in the presence of a catalyst, such as sulfuric acid, to form the desired amide. The reaction conditions usually include temperatures ranging from 100°C to 150°C and reaction times of several hours.

Industrial Production Methods: In industrial settings, the production of Octadecanamide, N-methyl- often involves continuous processes where octadecanoic acid and methylamine are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Types of Reactions:

    Oxidation: Octadecanamide, N-methyl- can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine, octadecylamine, through catalytic hydrogenation.

    Substitution: It can participate in substitution reactions where the methyl group on the nitrogen can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Alkyl halides or aryl halides are typically used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Octadecylamine.

    Substitution: Various N-alkyl or N-aryl octadecanamides.

Scientific Research Applications

Octadecanamide, N-methyl- has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential role in biological membranes and its interactions with proteins and lipids.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of Octadecanamide, N-methyl- involves its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    Octadecanamide: The parent compound without the methyl group on the nitrogen.

    Octadecylamine: The reduced form of Octadecanamide, N-methyl-.

    Stearamide: Another fatty amide derived from stearic acid.

Comparison:

    Octadecanamide vs. Octadecanamide, N-methyl-: The presence of the methyl group in Octadecanamide, N-methyl- increases its hydrophobicity and may enhance its surfactant properties compared to Octadecanamide.

    Octadecylamine vs. Octadecanamide, N-methyl-: Octadecylamine lacks the amide functionality, making it more basic and less polar than Octadecanamide, N-methyl-.

    Stearamide vs. Octadecanamide, N-methyl-: Stearamide is structurally similar but does not have the methyl group on the nitrogen, which can influence its physical and chemical properties.

Octadecanamide, N-methyl- stands out due to its unique combination of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.

Properties

IUPAC Name

N-methyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFCQUTJXHEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334129
Record name Octadecanamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20198-92-9
Record name Octadecanamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 500 cc of acetone was added 15.5 g of methylamine to form a mixture. 60.0 g of stearoyl chloride was drop-wise added to the mixture, while the mixture was stirred and cooled using ice water. The addition was conducted at a temperature of not higher than 20° C. Further, 20.2 g of triethylamine was dropwise added to the mixture at a temperature of not higher than 20° C. After the addition was complete, the mixture was allowed to react for 3 hours. The reaction mixture was then poured into water and the aqueous mixture was filtered to collect produced crystals, and the crystals were recrystallized from a mixed solvent of ethyl acetate and methanol to give a white crystalline product of N-methylstearic amide (Amide compound No. 1 mentioned above).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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